molecular formula C11H15NO3 B13437459 2-Deoxy-N-Phenylglucosylamine

2-Deoxy-N-Phenylglucosylamine

Cat. No.: B13437459
M. Wt: 209.24 g/mol
InChI Key: QXLHVPIMOYSNQR-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-N-Phenylglucosylamine is an organic compound known for its bioactive properties. It is a derivative of glucose where the hydroxyl group at the second carbon is replaced by an amino group bonded to a phenyl group. This compound is soluble in water and other polar solvents and is chemically stable .

Chemical Reactions Analysis

2-Deoxy-N-Phenylglucosylamine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Deoxy-N-Phenylglucosylamine has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(2R,3S)-5-phenyliminopentane-1,2,3-triol

InChI

InChI=1S/C11H15NO3/c13-8-11(15)10(14)6-7-12-9-4-2-1-3-5-9/h1-5,7,10-11,13-15H,6,8H2/t10-,11+/m0/s1

InChI Key

QXLHVPIMOYSNQR-WDEREUQCSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=CC[C@@H]([C@@H](CO)O)O

Canonical SMILES

C1=CC=C(C=C1)N=CCC(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.